tert-Butyl propionate
Overview
Description
Tert-butyl propionate is a chemical compound that is part of a broader class of tert-butyl compounds. These compounds are characterized by the presence of a tert-butyl group, which is known for its unique reactivity pattern due to the steric hindrance it provides. The tert-butyl group is a common motif in both chemistry and biology, often used in chemical transformations and found in various biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of tert-butyl compounds can involve various methodologies. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction, which indicates the versatility of tert-butyl compounds in synthesis . Additionally, tert-butyl hypofluorite can be synthesized from tert-butyl alcohol, showcasing another method of incorporating the tert-butyl group into different compounds . The tert-butyl group can also be used to activate intermediates for further chemical reactions, as seen in the synthesis of amines using N-tert-butanesulfinyl imines .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be significantly influenced by the presence of the tert-butyl group. For example, the study of 4-tert-butylpyrazoles revealed how the tert-butyl substituent affects the molecular structure in both the solid state and in solution . This buttressing effect can lead to different tautomeric forms and influence the compound's crystallization behavior.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. Tert-butyl nitrite, for example, has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the synthesis of substituted sulfonyl pyrroles . Tert-butyl phenyl sulfoxide has been employed as a traceless precatalyst for generating sulfenate anions, which are useful in coupling reactions . These examples demonstrate the tert-butyl group's role in facilitating diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group. For instance, the incorporation of the tert-butyl group into bioactive compounds can lead to changes in lipophilicity and metabolic stability, which are important considerations in medicinal chemistry . The tert-butyl group's steric hindrance can also affect the compound's reactivity and stability, as seen in the characterization of tert-butyl hypofluorite .
Scientific Research Applications
1. Biomarker Identification
Liu and Mabury (2021) conducted a rat metabolism study suggesting 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a derivative of tert-butyl propionate, as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants. This study reveals its significance in detecting human exposure to environmental contaminants (Liu & Mabury, 2021).
2. Chemical Synthesis
Qi Zhang et al. (2022) highlighted the role of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate in the synthesis of mTOR targeted PROTAC molecule PRO1, demonstrating its importance as an intermediate in complex chemical syntheses (Zhang et al., 2022).
3. Medicinal Chemistry
In the field of medicinal chemistry, Westphal et al. (2015) evaluated tert-butyl isosteres, including tert-butyl propionate, in the context of drug discovery, examining their impact on properties like lipophilicity and metabolic stability. This study underscores its relevance in designing bioactive compounds (Westphal et al., 2015).
4. Environmental Science
In environmental science, Stefan, Mack, and Bolton (2000) investigated the degradation pathways of methyl tert-butyl ether, related to tert-butyl propionate, under UV/H2O2 treatment, providing insights into the environmental behavior and treatment of related compounds (Stefan, Mack, & Bolton, 2000).
Safety And Hazards
properties
IUPAC Name |
tert-butyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELLLITIZHOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174459 | |
Record name | Propanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl propionate | |
CAS RN |
20487-40-5 | |
Record name | tert-Butyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20487-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYLETHYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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